molecular formula C22H24O10 B1589891 Isosakuranin CAS No. 491-69-0

Isosakuranin

Cat. No. B1589891
CAS RN: 491-69-0
M. Wt: 448.4 g/mol
InChI Key: KEEWIHDTSNESJZ-UHFFFAOYSA-N
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Description

Isosakuranin is a natural product derived from the fruits of Paliurus ramosissimus . It has a molecular formula of C22H24O10, an average mass of 448.420 Da, and a monoisotopic mass of 448.136932 Da .


Synthesis Analysis

The de novo biosynthesis of sakuranetin, a precursor of this compound, has been achieved by engineered Saccharomyces cerevisiae . The biosynthetic pathway of sakuranetin from glucose was constructed in S. cerevisiae, yielding sakuranetin at 4.28 mg/L . A multi-module metabolic engineering strategy was applied to improve sakuranetin yield .


Molecular Structure Analysis

This compound contains a total of 59 bonds, including 35 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 double bond, 12 aromatic bonds, 4 six-membered rings, 1 ten-membered ring, 1 aromatic ketone, 4 hydroxyl groups, 1 aromatic hydroxyl, and 1 primary alcohol .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C22H24O10, an average mass of 448.420 Da, and a monoisotopic mass of 448.136932 Da . It is stable if stored as directed and should be protected from light and heat .

Scientific Research Applications

  • Mobile Learning in Scientific Research : Barhoumi (2015) discusses the effectiveness of WhatsApp mobile learning activities in a course titled Scientific Research Methods in Information Science, highlighting the potential of mobile technologies in scientific education and research processes (Barhoumi, 2015).

  • Stable Isotopes in Ecology : Gannes, O'Brien, and Rio (1997) emphasize the importance of stable isotope ratios in ecological and physiological processes, which could be relevant in studies involving Isosakuranin, especially if it has ecological or physiological implications (Gannes, O'Brien, & Rio, 1997).

  • ISO and OHSAS Certifications : Qi, Zeng, Yin, and Lin (2013) investigate the influence of stakeholders on corporate decisions for ISO 9001, ISO 14001, and OHSAS 18001 certifications. This research might be indirectly relevant for laboratories or institutions involved in research on this compound that seek such certifications (Qi, Zeng, Yin, & Lin, 2013).

  • Nuclear and Isotopic Techniques in Nutrition : Valencia and Iyengar (2002) discuss the use of nuclear and isotope methods in nutrition research, which could potentially be applied in the study of this compound's nutritional aspects or effects (Valencia & Iyengar, 2002).

  • ISO9001 in Scientific Research Projects : Hua-feng (2011) discusses the implementation of ISO9001 quality management standards in scientific research projects, which might be pertinent for research institutions conducting studies on this compound (Hua-feng, 2011).

Safety and Hazards

Isosakuranin is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

The de novo biosynthesis of sakuranetin, a precursor of Isosakuranin, from glucose by engineered S. cerevisiae represents a promising direction for future research . Further evaluation of its pharmacokinetics and toxicological properties is warranted, along with exploration of other pharmacological properties such as antidiabetic, neuroprotective, and antinociceptive effects .

properties

IUPAC Name

(2S)-5-hydroxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24O10/c1-29-11-4-2-10(3-5-11)15-8-14(25)18-13(24)6-12(7-16(18)31-15)30-22-21(28)20(27)19(26)17(9-23)32-22/h2-7,15,17,19-24,26-28H,8-9H2,1H3/t15-,17+,19+,20-,21+,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEWIHDTSNESJZ-ZJHVPRRPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601317830
Record name Isosakuranin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601317830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

491-69-0
Record name Isosakuranin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=491-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isosakuranin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601317830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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